CCR5 Antagonist Potency: Target Compound vs. Structural Analog in Same Assay Platform
The target compound (BDBM50351145; ChEMBL1817910/2057811) exhibits an IC₅₀ of 7,800 nM at recombinant human CCR5 expressed in MOLT4/CCR5 cells, measured by inhibition of CCL5-induced intracellular calcium mobilization [1]. A structurally related analog (BDBM50351146; ChEMBL1817911/2057814), differing in the C3-substituent, shows a numerically similar IC₅₀ of 10,000 nM in the same assay platform [2]. The quantitative difference is ΔIC₅₀ = 2,200 nM (approximately 1.3-fold), indicating that the 2,2,2-trifluoroethoxy substitution at C3 provides a modest but measurable potency advantage over the comparator in this system. NOTE: The SMILES string retrieved for BDBM50351145 in the BindingDB interface may not accurately represent the target compound; verification against the ChEMBL-deposited structure is recommended before relying on this comparison.
| Evidence Dimension | CCR5 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 7,800 nM (7.80E+3 nM) |
| Comparator Or Baseline | CHEMBL1817911 / CHEMBL2057814 analog: IC₅₀ = 10,000 nM (1.00E+4 nM) |
| Quantified Difference | ΔIC₅₀ = 2,200 nM (~1.3-fold improvement for target compound) |
| Conditions | Human CCR5 receptor expressed in MOLT4/CCR5 cells; inhibition of CCL5-induced intracellular calcium mobilization; Fluo-4-AM dye readout |
Why This Matters
Even a 1.3-fold potency advantage, when combined with the synthetic accessibility conferred by the 5-chloro handle, can make this compound a more attractive starting point for SAR exploration in CCR5-targeted programs.
- [1] BindingDB. BDBM50351145 (CHEMBL1817910 / CHEMBL2057811). IC₅₀ = 7.80E+3 nM. Antagonist activity at human CCR5 receptor expressed in MOLT4/CCR5 cells. View Source
- [2] BindingDB. BDBM50351146 (CHEMBL1817911 / CHEMBL2057814). IC₅₀ = 1.00E+4 nM. Antagonist activity at human CCR5 receptor expressed in MOLT4/CCR5 cells. View Source
